An In-depth Technical Guide to Diisobutyl Oxalate: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to Diisobutyl Oxalate: Structure, Properties, Synthesis, and Applications
Introduction
Diisobutyl oxalate (CAS No: 2050-61-5), with the IUPAC name bis(2-methylpropyl) oxalate, is a significant organic chemical intermediate belonging to the dialkyl ester class.[1] Its unique molecular architecture, comprising a central oxalate core flanked by two isobutyl groups, imparts a set of physicochemical properties that render it highly valuable in a multitude of industrial and research applications. This guide provides a comprehensive technical overview of diisobutyl oxalate, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, properties, synthesis, reactivity, and key applications, with a particular focus on its role as a versatile building block in organic synthesis.
Chemical Structure and Physicochemical Properties
Diisobutyl oxalate is the diester formed from oxalic acid and isobutanol. The presence of the branched isobutyl chains influences its solubility, boiling point, and reactivity compared to its linear isomer, dibutyl oxalate.
Chemical Structure
The structure of diisobutyl oxalate is characterized by two isobutyl groups ester-linked to a central ethanedioate (oxalate) core.
Caption: Chemical structure of diisobutyl oxalate.
Physicochemical Properties
The key physicochemical properties of diisobutyl oxalate are summarized in the table below. These properties are crucial for its handling, application, and in designing synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | bis(2-methylpropyl) oxalate | [1] |
| Synonyms | Diisobutyl ethanedioate, Oxalic acid diisobutyl ester | [1] |
| CAS Number | 2050-61-5 | [1] |
| Molecular Formula | C10H18O4 | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~230 °C | [3] |
| Melting Point | Not available | |
| Density | ~0.986 g/cm³ at 25 °C | [4] |
| Solubility | Soluble in alcohols and ethers; sparingly soluble in water. | [2] |
| Flash Point | ~109 °C | [4] |
Synthesis of Diisobutyl Oxalate
Diisobutyl oxalate is most commonly synthesized via the Fischer esterification of oxalic acid with isobutanol, in the presence of an acid catalyst.[2] This method is favored for its high atom economy and relatively straightforward procedure. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation.[5]
Synthesis Workflow
Caption: General workflow for the synthesis of diisobutyl oxalate.
Experimental Protocol: Fischer Esterification
The following protocol is a representative procedure for the laboratory-scale synthesis of diisobutyl oxalate, adapted from standard Fischer esterification methods.[5]
Materials:
-
Oxalic acid dihydrate (1.0 eq)
-
Isobutanol (4.0 eq, serves as reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add oxalic acid dihydrate, isobutanol, and toluene (if used).
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture.
-
Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue reflux until no more water is collected.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO2 evolution will occur. Subsequently, wash with brine to remove any remaining aqueous impurities.
-
Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent. The crude product is then purified by vacuum distillation to yield pure diisobutyl oxalate.
Rationale: The use of excess isobutanol and the removal of water are critical for achieving a high yield, in accordance with Le Châtelier's principle.[5] The acidic work-up with sodium bicarbonate is essential to quench the reaction and remove the corrosive acid catalyst before distillation.
Chemical Reactivity and Applications
The reactivity of diisobutyl oxalate is primarily centered around its two ester functional groups. It can undergo a variety of transformations, making it a versatile intermediate in organic synthesis.
Key Reactions
-
Hydrolysis: In the presence of acid or base, diisobutyl oxalate can be hydrolyzed back to oxalic acid and isobutanol. The rate of hydrolysis is dependent on pH and temperature.[6]
-
Transesterification: Diisobutyl oxalate can undergo transesterification with other alcohols in the presence of a suitable catalyst to form different oxalate esters.[2]
-
Reduction: The ester groups can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride will reduce both ester groups to the corresponding diol (2,2'- (ethane-1,2-diylbis(oxy))bis(2-methylpropan-1-ol)). The use of milder, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce one or both ester groups to aldehydes.[7]
-
Reaction with Nucleophiles: Grignard reagents and other organometallic nucleophiles can add to the carbonyl carbons of the ester groups. This reaction is particularly useful for the synthesis of α-keto esters and α-hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.[8]
Applications in Research and Drug Development
Diisobutyl oxalate serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]
-
Intermediate for API Synthesis: Dialkyl oxalates are employed in Claisen condensations to introduce a two-carbon unit, which is a common strategy in the synthesis of various heterocyclic compounds and other complex molecular frameworks found in pharmaceuticals.[9] For example, diethyl oxalate, a close analog, is used in the synthesis of intermediates for drugs like Fanetizole.[9]
-
Synthesis of α-Keto Esters: The reaction of diisobutyl oxalate with Grignard reagents provides a direct route to α-keto esters. These motifs are present in a range of biologically active molecules and are precursors to α-amino acids and other important pharmaceutical intermediates.[8]
-
Solvent and Plasticizer: Due to its relatively high boiling point and good solvency for many organic compounds, diisobutyl oxalate can be used as a specialty solvent in certain reactions.[2] In the context of drug formulation, related esters are sometimes used as plasticizers in polymeric drug delivery systems.[1]
Spectroscopic Characterization
The identity and purity of diisobutyl oxalate are confirmed through various spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the six methyl protons of the isobutyl group, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the ester oxygen.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, the methylene carbon adjacent to the oxygen, the methine carbon, and the methyl carbons of the isobutyl group.
-
IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching of the ester carbonyl group, typically in the region of 1730-1750 cm⁻¹. Additional bands for C-O stretching and C-H bending and stretching will also be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the isobutoxy group and cleavage of the C-C bond of the oxalate core.[10]
Safety and Handling
Diisobutyl oxalate is an organic chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[10]
Conclusion
Diisobutyl oxalate is a valuable and versatile chemical with a well-defined set of properties and reactivities. Its utility as a synthetic intermediate, particularly in the construction of key molecular scaffolds for the pharmaceutical industry, underscores its importance. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe use in research and development.
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PubChem. Diisobutyl oxalate. National Center for Biotechnology Information. [Link]
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Cheméo. (2023). Diisobutyl oxalate. [Link]
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The Good Scents Company. (2023). dibutyl oxalate. [Link]
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Experiment 22 – The Fischer Esterification. (n.d.). [Link]
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Organic Chemistry Portal. (2021). Synthesis of α-keto carboxylic acids, esters and amides. [Link]
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Reisman, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
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Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1338-1353. [Link]
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